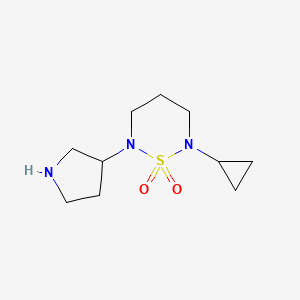
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
説明
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C10H19N3O2S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiadiazinane ring with a cyclopropyl group and a pyrrolidine substituent. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of approximately 215.29 g/mol. The IUPAC name reflects its complex structure, which is pivotal for its biological interactions.
Research indicates that this compound interacts with various biological targets:
- Orexin Receptors : The compound acts as a modulator of orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and obesity management .
- Inflammatory Pathways : Preliminary studies have shown that the compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases .
Pharmacological Effects
The pharmacological profile of the compound has been explored in various studies:
- Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects. For instance, it reduced pain responses in models of neuropathic pain, suggesting its potential utility in pain management therapies .
- Cognitive Enhancement : Some studies suggest that modulation of orexin receptors may enhance cognitive functions such as memory and learning. This opens avenues for research into its use in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Pain Management :
- Cognitive Function Assessment :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-cyclopropyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-2-3-9)6-1-7-13(16)10-4-5-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAYZQBZGAYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CCNC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















